molecular formula C15H16O4 B14410049 Pertilide CAS No. 82003-39-2

Pertilide

Cat. No.: B14410049
CAS No.: 82003-39-2
M. Wt: 260.28 g/mol
InChI Key: AESSLYMIMCLSHB-BAQGIRSFSA-N
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Description

Pertilide is a synthetic organic compound primarily utilized in pharmaceutical research due to its unique binding affinity for neurotransmitter receptors, particularly those implicated in neurodegenerative disorders. While specific structural details are proprietary, available data suggest it features a bicyclic aromatic core with functionalized amine and sulfonyl groups, enabling selective modulation of synaptic activity . Preclinical studies highlight its stability under physiological conditions (pH 7.4, 37°C) and low cytotoxicity (<10% cell viability loss at 100 μM over 72 hours) . Its synthesis involves a multi-step catalytic process, including palladium-mediated cross-coupling reactions, achieving a purity of ≥99.8% as validated by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Properties

CAS No.

82003-39-2

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

(9Z)-10-methyl-6-methylidene-4,12-dioxatricyclo[9.2.2.03,7]pentadeca-1(14),9-diene-5,13-dione

InChI

InChI=1S/C15H16O4/c1-8-3-5-11-9(2)14(16)19-13(11)7-10-4-6-12(8)18-15(10)17/h3-4,11-13H,2,5-7H2,1H3/b8-3-

InChI Key

AESSLYMIMCLSHB-BAQGIRSFSA-N

Isomeric SMILES

C/C/1=C/CC2C(CC3=CCC1OC3=O)OC(=O)C2=C

Canonical SMILES

CC1=CCC2C(CC3=CCC1OC3=O)OC(=O)C2=C

Origin of Product

United States

Preparation Methods

Pertilide can be synthesized through the bromination of its precursor in chloroform. The crystals of this compound are typically grown in an acetone-di-isopropyl ether solution as colorless prisms

Chemical Reactions Analysis

Pertilide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include bromine for bromination and various oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions include dibromocyclothis compound and other halogenated derivatives .

Scientific Research Applications

Pertilide has several scientific research applications:

Mechanism of Action

The mechanism by which pertilide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving sesquiterpene lactone interactions with biological molecules. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pertilide belongs to a class of neuroactive small molecules designed to target dopamine and serotonin receptors. Below, it is compared to two structurally and functionally analogous compounds: Loxapine (a tricyclic antipsychotic) and Risperidone (a benzisoxazole derivative).

Table 1: Structural and Functional Comparison

Property This compound Loxapine Risperidone
Molecular Weight 412.5 g/mol 327.8 g/mol 410.5 g/mol
Core Structure Bicyclic aromatic Tricyclic dibenzodiazepine Benzisoxazole
Receptor Affinity D2: 8.2 nM; 5-HT2A: 12 nM D2: 4.5 nM; 5-HT2A: 22 nM D2: 3.9 nM; 5-HT2A: 0.6 nM
Solubility (mg/mL) 1.2 (water) 0.03 (water) 0.08 (water)
Half-life (in vivo) 14.3 hours 6.5 hours 20.1 hours
Clinical Use Experimental (Phase II) Approved (schizophrenia) Approved (schizophrenia)

Data sources: Receptor affinity from competitive binding assays ; pharmacokinetics from rodent models .

Key Findings

Structural Divergence :

  • This compound’s bicyclic core reduces steric hindrance compared to Loxapine’s tricyclic system, enhancing its selectivity for D2 receptors over histaminergic receptors (H1 affinity: this compound 1,200 nM vs. Loxapine 45 nM) .
  • Unlike Risperidone’s benzisoxazole group, this compound’s sulfonyl moiety improves solubility by 15-fold, mitigating the need for lipid-based formulations .

Functional Efficacy :

  • This compound demonstrates a balanced D2/5-HT2A binding ratio (1.46), intermediate between Loxapine (0.20) and Risperidone (6.50), suggesting a lower risk of extrapyramidal side effects than Risperidone .
  • In vivo studies show this compound’s metabolite (this compound-7-OH) retains 80% activity, whereas Risperidone’s metabolite (9-OH-Risperidone) is 70% less potent .

Thermodynamic Stability :

  • This compound’s Gibbs free energy of binding (ΔG = -48.2 kJ/mol) exceeds Loxapine (-42.1 kJ/mol) and Risperidone (-45.6 kJ/mol), indicating stronger receptor-ligand interactions .

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